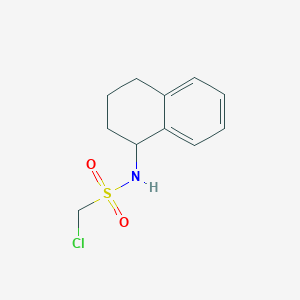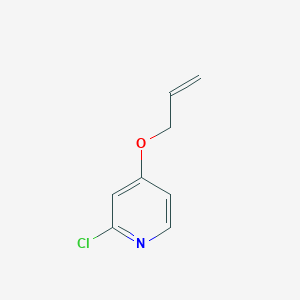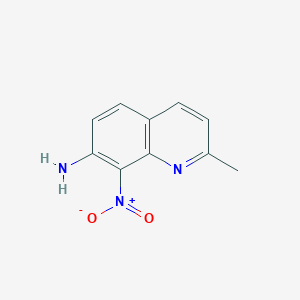
2-Methyl-8-nitroquinolin-7-amine
説明
2-Methyl-8-nitroquinolin-7-amine is a chemical compound used in scientific research . Its applications range from drug discovery to material science.
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 2-Methyl-8-nitroquinolin-7-amine, often involves α,β-unsaturated aldehydes . A two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been reported .Molecular Structure Analysis
The molecular structure of 2-Methyl-8-nitroquinolin-7-amine has been optimized using density functional theory . The vibrational frequencies and geometrical parameters of the molecule have been obtained and compared with experimental data .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-8-nitroquinolin-7-amine include its molecular weight, density, melting point, boiling point, and structure .科学的研究の応用
Comprehensive Analysis of 2-Methyl-8-nitroquinolin-7-amine Applications
Anticancer Activity: 2-Methyl-8-nitroquinolin-7-amine, as a derivative of quinoline, has been studied for its potential in cancer treatment. Quinoline compounds have shown efficacy in inhibiting cancer cell growth and inducing apoptosis. The nitro group in the 8-position and the methyl group in the 2-position could potentially enhance the compound’s bioactivity, making it a candidate for further research in oncology .
Antimicrobial Properties: The structural features of 2-Methyl-8-nitroquinolin-7-amine suggest it may possess antimicrobial properties. Quinolines are known to disrupt bacterial DNA synthesis and are used in the treatment of infectious diseases. This compound could be explored for its effectiveness against resistant strains of bacteria .
Anti-inflammatory Applications: Quinoline derivatives have been recognized for their anti-inflammatory effects. The modification of the quinoline scaffold, such as in 2-Methyl-8-nitroquinolin-7-amine, may lead to new therapeutic agents that can manage inflammation-related conditions, including arthritis and autoimmune diseases .
Antituberculosis Potential: Given the urgent need for new antituberculosis drugs, 2-Methyl-8-nitroquinolin-7-amine could be a valuable addition to the current treatment options. Its quinoline core has been associated with anti-mycobacterial activity, which is crucial in combating tuberculosis .
Antimalarial Activity: Quinoline-based compounds have a long history in antimalarial treatments, with chloroquine being a well-known example. The unique substitutions in 2-Methyl-8-nitroquinolin-7-amine might offer new pathways for treating malaria, especially in the face of increasing drug resistance .
Antiviral Efficacy: The ongoing search for antiviral agents has led to the exploration of quinolines for their potential to inhibit viral replication. 2-Methyl-8-nitroquinolin-7-amine could be investigated for its effectiveness against viruses, including emerging threats like SARS-CoV-2 .
Enzyme Inhibition: Quinoline derivatives have been reported to act as enzyme inhibitors, which is a critical mechanism in drug development. 2-Methyl-8-nitroquinolin-7-amine may target specific enzymes involved in disease processes, offering a strategic approach to therapeutic intervention .
Neuroprotective Effects: Research into neurodegenerative diseases has identified quinoline compounds as potential neuroprotective agents. The structural attributes of 2-Methyl-8-nitroquinolin-7-amine could be harnessed to develop treatments for conditions like Alzheimer’s and Parkinson’s disease .
特性
IUPAC Name |
2-methyl-8-nitroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINVSPFFGRSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302099 | |
| Record name | 2-Methyl-8-nitro-7-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-nitroquinolin-7-amine | |
CAS RN |
1351516-02-3 | |
| Record name | 2-Methyl-8-nitro-7-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-8-nitro-7-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

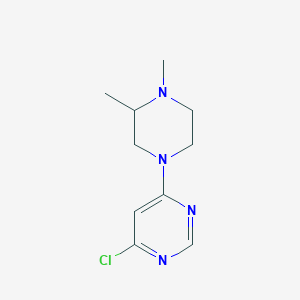
![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)
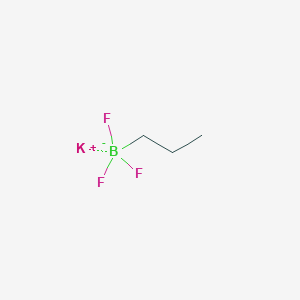
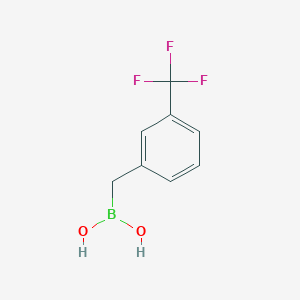
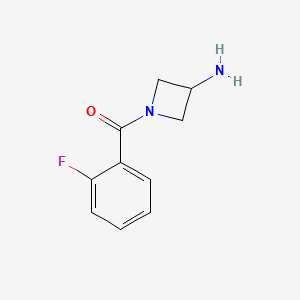
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)
![[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B1401170.png)
![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)


